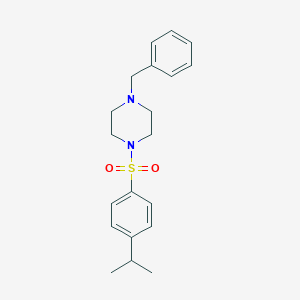

1-Benzyl-4-((4-isopropylphenyl)sulfonyl)piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Benzyl-4-((4-isopropylphenyl)sulfonyl)piperazine is a chemical compound with the molecular formula C20H26N2O2S and a molecular weight of 358.5 g/mol . This compound is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals due to its biological activity . The presence of the benzyl and isopropylphenylsulfonyl groups in its structure imparts unique chemical properties, making it a subject of interest in various scientific research fields .

Méthodes De Préparation

The synthesis of 1-Benzyl-4-((4-isopropylphenyl)sulfonyl)piperazine involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines . Deprotection of these intermediates with thiophenol followed by selective intramolecular cyclization yields the desired piperazine derivative . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .

Analyse Des Réactions Chimiques

1-Benzyl-4-((4-isopropylphenyl)sulfonyl)piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon . The major products formed from these reactions depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have indicated that piperazine derivatives exhibit anticancer properties . For instance, compounds similar to 1-benzyl-4-((4-isopropylphenyl)sulfonyl)piperazine have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that piperazine-based compounds can induce apoptosis in cancer cells by disrupting microtubule dynamics, similar to established chemotherapeutics like colchicine .

Antimicrobial Properties

The sulfonamide component of the compound suggests potential antimicrobial activity . Sulfonamides are well-known for their effectiveness against bacterial infections by inhibiting folate synthesis pathways. Research has shown that piperazine derivatives can enhance the efficacy of existing antibiotics, making them valuable in combating resistant strains .

Neurological Disorders

Given the structural similarities with known psychoactive compounds, there is potential for this compound in treating neurological disorders such as anxiety and depression. The modulation of neurotransmitter systems, particularly serotonin and dopamine pathways, has been observed with related piperazine compounds .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of piperazine derivatives on human cancer cell lines. The results indicated that certain modifications to the piperazine structure significantly enhanced cytotoxicity against breast cancer cells, suggesting that this compound could be further investigated as a lead compound for cancer therapy .

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that a related sulfonamide-piperazine compound exhibited potent antibacterial activity against multi-drug resistant strains of Staphylococcus aureus. This highlights the potential of this compound in developing new antimicrobial agents .

Mécanisme D'action

The mechanism of action of 1-Benzyl-4-((4-isopropylphenyl)sulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may bind to these targets, altering their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

1-Benzyl-4-((4-isopropylphenyl)sulfonyl)piperazine can be compared with other piperazine derivatives, such as:

Trimetazidine: Used in the treatment of angina pectoris.

Ranolazine: Used to treat chronic angina.

Aripiprazole: An antipsychotic medication.

The uniqueness of this compound lies in its specific substituents, which impart distinct chemical and biological properties . These properties make it a valuable compound for various research and industrial applications .

Activité Biologique

1-Benzyl-4-((4-isopropylphenyl)sulfonyl)piperazine is a compound that has garnered attention in scientific research due to its diverse biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a piperazine core substituted with a benzyl group and a sulfonyl group attached to an isopropylphenyl moiety. This structure is significant as it influences the compound's biological interactions.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets, including enzymes and receptors. Research indicates that it may inhibit specific enzymes involved in critical biological pathways, such as:

- Enzyme Inhibition : The compound has been shown to inhibit nucleotides pyrophosphatases and phosphodiesterases, particularly autotaxin, which plays a role in cancer progression and inflammatory diseases .

- Receptor Binding : It exhibits potential for binding to various receptors, which may modulate cellular responses related to cancer and inflammation .

Biological Activities

This compound has been studied for several biological activities:

- Anticancer Activity : The compound demonstrates significant antiproliferative effects against various cancer cell lines. For example, it has shown efficacy in inhibiting the growth of solid tumors such as lung and breast carcinoma .

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, although specific data on its effectiveness against various pathogens are still being explored .

Table 1: Summary of Biological Activities

Case Study Example

A study investigating the anticancer properties of this compound found that it significantly reduced cell viability in A549 (lung cancer) and MCF-7 (breast cancer) cell lines. The compound induced apoptosis through the activation of caspase pathways, demonstrating its potential as a therapeutic agent in oncology .

Future Directions

Ongoing research aims to further elucidate the specific mechanisms by which this compound exerts its biological effects. This includes:

- In Vivo Studies : To validate the efficacy and safety profile of the compound in animal models.

- Structure-Activity Relationship (SAR) Studies : To optimize the chemical structure for enhanced potency and selectivity against target diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Benzyl-4-((4-isopropylphenyl)sulfonyl)piperazine, and how can reaction conditions be optimized for yield and purity?

- Methodology : The synthesis typically involves coupling a benzyl-substituted piperazine with a sulfonyl chloride derivative under anhydrous conditions. Key steps include:

- Use of polar aprotic solvents (e.g., DMF, acetonitrile) to enhance nucleophilic substitution at the piperazine nitrogen .

- Controlled stoichiometry (1:1 molar ratio of piperazine to sulfonyl chloride) to minimize side products like disubstituted derivatives .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

- Validation : Monitor reaction progress using TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) and confirm purity via HPLC (C18 column, retention time ~12–15 min) .

Q. How can the molecular structure of this compound be rigorously characterized?

- Analytical Techniques :

- NMR : 1H and 13C NMR in deuterated DMSO or CDCl3 to confirm substitution patterns (e.g., benzyl protons at δ 7.2–7.4 ppm, isopropyl methyl groups at δ 1.2–1.3 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]+ ~443.2 g/mol) .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing, though this requires high-purity crystals .

Q. What solvent systems are recommended for solubility and formulation in biological assays?

- Solubility Profile :

- Highly soluble in DMSO (>50 mg/mL) and dichloromethane; sparingly soluble in water (<0.1 mg/mL).

- For in vitro assays, prepare stock solutions in DMSO (10 mM) and dilute in PBS or cell culture media (final DMSO ≤0.1%) to avoid cytotoxicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

- Approach :

- Synthesize analogs with modifications to the benzyl (e.g., halogen substitution), sulfonyl (e.g., nitro or methoxy groups), or piperazine moieties .

- Test against target enzymes (e.g., kinases, neurotransmitter transporters) using fluorescence polarization or radioligand binding assays .

- Data Analysis : Compare IC50 values (e.g., nM to µM range) and correlate with substituent electronic/hydrophobic properties via QSAR modeling .

Q. What strategies are effective for identifying molecular targets in neurological disorders?

- Target Fishing :

- Use computational docking (AutoDock Vina) against protein databases (e.g., PDB) to prioritize candidates like dopamine D3 or serotonin receptors .

- Validate via competitive binding assays (e.g., displacement of [3H]spiperone in HEK293 cells expressing D3 receptors) .

- Pathway Mapping : RNA-seq or proteomics to identify downstream signaling changes (e.g., cAMP/PKA modulation) .

Q. How can contradictory data on biological activity between in vitro and in vivo models be resolved?

- Troubleshooting :

- Assess compound stability in physiological buffers (pH 7.4, 37°C) using LC-MS to detect degradation products .

- Evaluate metabolic clearance with liver microsomes (e.g., human CYP450 isoforms) to identify rapid oxidation of the benzyl or isopropyl groups .

- In Vivo Optimization : Adjust dosing regimens (e.g., sustained-release formulations) or use pharmacokinetic enhancers like CYP inhibitors .

Q. What methods are suitable for analyzing thermal stability and decomposition pathways?

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (expected >200°C) under nitrogen atmosphere .

- Gas Chromatography-MS : Identify volatile degradation byproducts (e.g., SO2, isopropylbenzene) .

Q. How can metabolic stability be assessed to improve pharmacokinetic profiles?

- In Vitro Assays :

- Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS over 60 minutes .

- Identify major metabolites (e.g., hydroxylation at the benzyl group) for structural modification .

Q. What crystallographic techniques are recommended for resolving polymorphism issues?

- XRD : Screen crystallization conditions (e.g., solvent evaporation, slow cooling) to obtain single crystals .

- DSC : Detect polymorph transitions by heating/cooling cycles (10°C/min) and correlate with dissolution rate changes .

Q. How can in vivo toxicity be evaluated during preclinical development?

- Acute Toxicity : Administer escalating doses (10–100 mg/kg) in rodents, monitoring for neurobehavioral changes or organ weight anomalies .

- Genotoxicity : Perform Ames tests (bacterial reverse mutation assay) and micronucleus assays in mammalian cells .

Propriétés

IUPAC Name |

1-benzyl-4-(4-propan-2-ylphenyl)sulfonylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O2S/c1-17(2)19-8-10-20(11-9-19)25(23,24)22-14-12-21(13-15-22)16-18-6-4-3-5-7-18/h3-11,17H,12-16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWECGAVZLFOKMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.